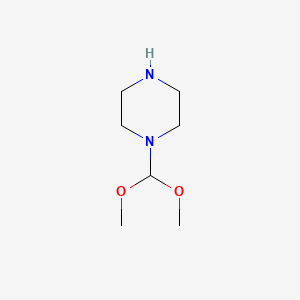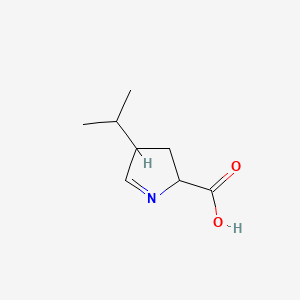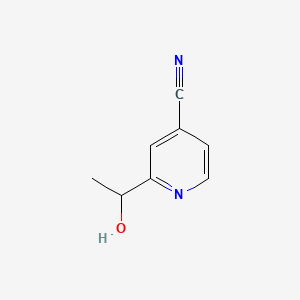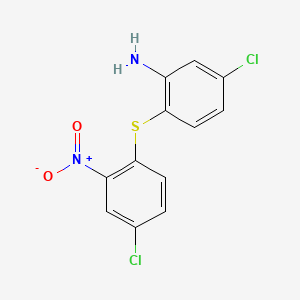![molecular formula C8H10O5 B561187 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid CAS No. 19705-32-9](/img/structure/B561187.png)
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid is a naturally occurring compound isolated from the metabolic products of the fungus Oospora astringenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves several steps, starting from the isolation of the precursor compounds from the fungal culture. The chemical structure of this compound was elucidated through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation of Oospora astringenes. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound for studying fungal metabolites and their chemical properties.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid can be compared with other similar compounds, such as virescenoside C and aurofusarin, which are also fungal metabolites with unique chemical structures. What sets this compound apart is its distinct chemical structure and the specific biological activities it exhibits. Similar compounds include:
Virescenoside C: Another metabolite from Oospora virescens with different biological activities.
Aurofusarin: A metabolite from Fusarium species with distinct chemical properties and applications
Eigenschaften
CAS-Nummer |
19705-32-9 |
|---|---|
Molekularformel |
C8H10O5 |
Molekulargewicht |
186.163 |
IUPAC-Name |
2-[2-(4-oxofuran-2-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C8H10O5/c9-6-3-7(13-4-6)1-2-12-5-8(10)11/h3H,1-2,4-5H2,(H,10,11) |
InChI-Schlüssel |
KOJXTLAHKLTNAF-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


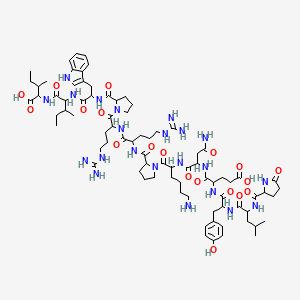
![methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate](/img/structure/B561105.png)
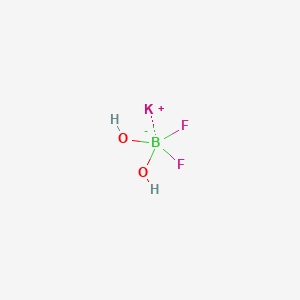
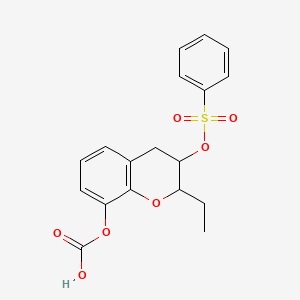
![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)
![(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B561111.png)
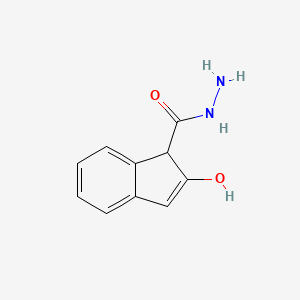
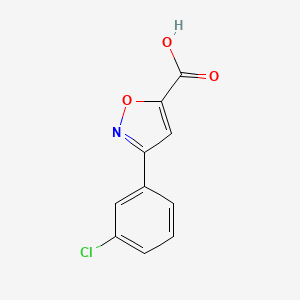
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)
